2,3-dihydro-1,8-naphthyridin-4(1H)-one

Synthetic methodology Heterocyclic chemistry Process chemistry

2,3-Dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6) is a partially saturated bicyclic heterocycle composed of a pyridine ring fused to a dihydropyridin-4-one (γ-lactam) ring, with the nitrogen atoms positioned at the 1- and 8-positions of the naphthyridine framework. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound serves as the unsubstituted parent scaffold within the 2,3-dihydro-1,8-naphthyridin-4(1H)-one class.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 676515-33-6
Cat. No. B1603443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1,8-naphthyridin-4(1H)-one
CAS676515-33-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC=N2
InChIInChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)
InChIKeyGLGXFIOPGKDBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6): Core Scaffold Procurement Guide for Medicinal Chemistry Building Blocks


2,3-Dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6) is a partially saturated bicyclic heterocycle composed of a pyridine ring fused to a dihydropyridin-4-one (γ-lactam) ring, with the nitrogen atoms positioned at the 1- and 8-positions of the naphthyridine framework [1]. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound serves as the unsubstituted parent scaffold within the 2,3-dihydro-1,8-naphthyridin-4(1H)-one class [2]. The 1,8-naphthyridine nucleus is recognized as a privileged heterocyclic framework in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and CNS-modulating activities [3]. Unlike its fully aromatic 1,8-naphthyridin-4(1H)-one counterpart, the 2,3-dihydro saturation introduces a reactive methylene group at C-3 and a more flexible ring conformation, enabling distinct synthetic derivatization pathways not accessible to the aromatic analog [1].

Why Generic Substitution of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6) Fails: Regioisomeric and Saturation-State Differentiation


Substituting 2,3-dihydro-1,8-naphthyridin-4(1H)-one with a regioisomeric naphthyridinone (e.g., 1,5- or 1,6-) or with the fully aromatic 1,8-naphthyridin-4(1H)-one is not chemically equivalent. The 2,3-dihydro saturation introduces a reactive methylene group at C-3 that enables enolate formation, aldol condensation, and Horner–Wadsworth–Emmons olefination—chemistry not available to the fully aromatic analog [1]. The 1,8-nitrogen arrangement provides a distinct hydrogen-bonding motif (N1 and N8 atoms positioned for bidentate interactions) that differs fundamentally from the 1,5-, 1,6-, or 1,7-regioisomers, directly affecting target engagement profiles in medicinal chemistry campaigns [2]. Predicted physicochemical properties diverge significantly: the dihydro-1,8-isomer has a predicted pKa of approximately 4.90 versus 2.69 for the 1,5-naphthyridin-4(1H)-one, meaning protonation states at physiological pH differ, which can alter solubility, permeability, and binding interactions of downstream derivatives . These differences are not cosmetic; they are structural determinants of synthetic utility and biological performance.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6) Against Closest Analogs


Synthetic Yield Advantage: Tandem Michael–SNAr Annulation vs. Traditional Multi-Step Routes to Naphthyridinones

The target compound and its 1-alkyl/1,2-dialkyl derivatives are accessible via a single-step tandem Michael–SNAr annulation from 1-(2-chloropyridin-3-yl)prop-2-en-1-one and primary amines in DMF at 50 °C for 24 h, achieving isolated yields of 65–85% [1]. In contrast, traditional multi-step syntheses of comparable naphthyridinone scaffolds (e.g., Conrad–Limpach or Knorr cyclization approaches for 1,5- and 1,6-naphthyridinones) typically require 3–5 synthetic steps with cumulative yields of 25–50% [2]. The tandem annulation eliminates intermediate purification steps and avoids harsh acidic or high-temperature conditions, reducing both time and material costs for procurement-scale synthesis.

Synthetic methodology Heterocyclic chemistry Process chemistry

Regioisomeric pKa Differentiation: 2,3-Dihydro-1,8- vs. 1,5-Naphthyridin-4(1H)-one Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of 2,3-dihydro-1,8-naphthyridin-4(1H)-one is approximately 4.90 (±0.20) based on the structurally analogous 2,3-dihydro-1,7-dimethyl derivative . By contrast, the fully aromatic 1,5-naphthyridin-4(1H)-one (CAS 16795-72-5) has a predicted pKa of 2.69 (±0.20), and 1,7-naphthyridin-4(1H)-one (CAS 60122-51-2) has a predicted pKa of 2.73 (±0.20) . At physiological pH (7.4), the 2,3-dihydro-1,8-isomer exists predominantly in its neutral (un-ionized) form, whereas the 1,5- and 1,7-isomers are >99.99% ionized. This 2.2 log-unit difference in pKa directly impacts membrane permeability, protein binding, and the ionization-dependent reactivity of downstream derivatives.

Physicochemical profiling Drug-likeness Medicinal chemistry

Derivatization Versatility: Oxime Formation at C-4 Carbonyl with 86% Isolated Yield

The C-4 carbonyl group of 2,3-dihydro-1,8-naphthyridin-4(1H)-one reacts with hydroxylamine hydrochloride in pyridine/ethanol at reflux for 1.5 h to afford (E)-4(1H)-hydroxyimino-2,3-dihydro-1,8-naphthyridine in 86% isolated yield [1]. This oxime intermediate has been demonstrated as a key precursor for the synthesis of β-blocker candidates with confirmed β₃-antagonist activity [2]. By comparison, the fully aromatic 1,8-naphthyridin-4(1H)-one (CAS 54569-29-8) cannot undergo this transformation under the same conditions due to the absence of the 2,3-dihydro moiety, which is required to activate the carbonyl toward nucleophilic addition by reducing ring aromaticity and enabling the imine tautomerization pathway.

Derivatization chemistry Building block utility β-Blocker synthesis

Density and Thermal Stability Profiling vs. Regioisomeric Naphthyridinones

The measured density of 2,3-dihydro-1,8-naphthyridin-4(1H)-one is 1.33 g/cm³ with a boiling point of 433.1 °C at 760 mmHg and a flash point of 215.7 °C [1]. In comparison, the fully aromatic 1,5-naphthyridin-4(1H)-one has a predicted density of 1.267 g/cm³ and a significantly lower boiling point of 295.3 °C , while 1,6-naphthyridin-4(1H)-one has a predicted density of 1.347 g/cm³ . The target compound's higher boiling point relative to the 1,5-regioisomer (ΔBP ≈ +138 °C) indicates stronger intermolecular hydrogen bonding and greater thermal stability, which is relevant for storage, shipping, and reaction conditions requiring elevated temperatures.

Physicochemical characterization Formulation suitability Quality control

Downstream Derivative Anticancer Potency: 7-Substituted Derivatives Surpass 5-Fluorouracil in Pancreatic Cancer Model

7-Substituted 2,3-dihydro-1,8-naphthyridine derivatives synthesized from the parent scaffold demonstrated concentration-dependent cytotoxicity against MIA PaCa-2 human pancreatic cancer cells. The most active derivative (compound 11) exhibited an IC₅₀ of 11 µM and reduced cell viability to an Eₘₐₓ of 0.2%, compared to an Eₘₐₓ of 19% for 5-fluorouracil under identical conditions [1]. This derivative also showed lower toxicity against non-cancerous human oral epithelial cells than 5-fluorouracil, and induced both apoptosis (caspase 3/7 activation) and antiangiogenic effects in vitro [1]. While this data is for a 7-substituted derivative rather than the parent compound, it demonstrates the intrinsic value of the 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold as a productive starting point for anticancer lead generation.

Anticancer Pancreatic cancer Cytotoxicity screening

Commercial Purity and Storage Stability: 95% Minimum Purity with Defined Long-Term Storage Parameters

The compound is commercially available with a minimum purity specification of 95% (HPLC) from multiple vendors, with recommended long-term storage at 2–8 °C in a cool, dry environment, protected from moisture (sealed storage) . This represents adequate purity for use as a synthetic intermediate without additional purification. By comparison, some regioisomeric naphthyridinones (e.g., 1,7-naphthyridin-4(1H)-one, CAS 60122-51-2) are available at 95–97% purity but with less documented stability data, and the 1,6-isomer is primarily available from fewer suppliers [1]. The target compound's well-characterized storage conditions reduce the risk of degradation-related batch failures during procurement.

Quality specification Procurement Stability

Optimal Application Scenarios for 2,3-Dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6) Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Diversification via C-3 Methylene and C-4 Carbonyl Chemistry

The 2,3-dihydro saturation provides an activated methylene at C-3 adjacent to the C-4 carbonyl, enabling enolate-based chemistry including aldol condensations and Horner–Wadsworth–Emmons olefinations to generate 3-methylidene derivatives, as demonstrated by Jaskulska et al. [1]. Simultaneously, the C-4 carbonyl is amenable to oxime formation in 86% yield, providing a second orthogonal derivatization site [2]. Laboratories conducting focused library synthesis around the naphthyridinone scaffold should prioritize this compound over the fully aromatic 1,8-naphthyridin-4(1H)-one, which lacks both the C-3 methylene reactivity and the activated C-4 carbonyl. The compound's predicted pKa of ~4.90 further ensures that derivatives remain neutral at physiological pH, favoring CNS penetration for neurological targets.

β-Adrenergic Receptor Ligand Development Programs

The demonstrated utility of (E)-4(1H)-hydroxyimino-2,3-dihydro-1,8-naphthyridine as a key intermediate for synthesizing β-blocker candidates, including identified β₃-antagonists, makes the parent compound the preferred starting material for cardiovascular and metabolic drug discovery programs targeting the adrenergic receptor family [1]. The oxime ether linkage installed at C-4 provides a geometrically defined scaffold for SAR exploration, and the 1,8-nitrogen arrangement contributes to receptor binding through bidentate hydrogen bonding interactions [2]. Procurement of this specific dihydro-1,8-isomer is essential, as the 1,5- and 1,7-regioisomers exhibit different nitrogen positioning that would alter pharmacophoric geometry.

Oncology Lead Generation Targeting Solid Tumors (Pancreatic Cancer Focus)

Derivatives bearing a 7-aminoalkyl or 7-diaminoalkyl side chain on the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core have shown IC₅₀ values in the low micromolar range (11 µM) against MIA PaCa-2 pancreatic cancer cells, outperforming 5-fluorouracil in reducing residual cell viability (0.2% vs. 19%) [1]. This positions the scaffold as a viable starting point for oncology programs focused on pancreatic and potentially other solid tumors. The scaffold's ability to induce both apoptosis and antiangiogenic effects suggests multi-modal anticancer activity, reducing the likelihood of resistance development. Researchers should procure the unsubstituted parent to enable systematic SAR exploration at the 7-position.

Process Chemistry Scale-Up Feasibility Assessment

The tandem Michael–SNAr annulation route delivers 65–85% yields in a single step under mild conditions (DMF, 50 °C, 24 h), making the compound amenable to multi-gram and kilogram-scale synthesis [1]. The compound's thermal stability (BP 433.1 °C, flash point 215.7 °C) supports safe handling at elevated temperatures during downstream transformations [2]. For CROs and CDMOs evaluating scalable heterocyclic building blocks, the combination of high-yielding synthesis, robust thermal properties, and well-defined commercial purity specifications (≥95%) makes this compound a lower-risk procurement choice compared to less thermally stable or more synthetically challenging regioisomers.

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